molecular formula C8H16N2O2 B1427998 Methyl 4-(aminomethyl)piperidine-1-carboxylate CAS No. 1249783-95-6

Methyl 4-(aminomethyl)piperidine-1-carboxylate

Cat. No.: B1427998
CAS No.: 1249783-95-6
M. Wt: 172.22 g/mol
InChI Key: KJQNLRXEEPUTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(aminomethyl)piperidine-1-carboxylate is a piperidine derivative characterized by a methyl ester group at the 1-position and an aminomethyl substituent at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for the development of prodrugs, enzyme inhibitors, and bioactive molecules . Its tert-butyl-protected analog, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, is frequently employed in peptide coupling reactions and as a precursor for acetylcholinesterase inhibitors, as demonstrated in the synthesis of therapeutic prodrugs . The methyl ester variant offers distinct reactivity due to its lower steric hindrance compared to bulkier esters, making it suitable for further functionalization .

Properties

IUPAC Name

methyl 4-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-8(11)10-4-2-7(6-9)3-5-10/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQNLRXEEPUTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

The synthesis often begins with piperidine or piperidine derivatives such as 4-hydroxypiperidine or 4-chloropiperidine, which serve as the core scaffold. The initial step involves selective functionalization at the 4-position:

  • Alkylation or Nucleophilic Substitution:
    Using halogenated intermediates (e.g., 4-bromomethylpiperidine) to introduce reactive groups that can be further modified. For instance, a typical approach involves halogenation at the 4-position, followed by nucleophilic substitution with amines or formaldehyde derivatives to generate aminomethyl functionalities.

Introduction of the Aminomethyl Group

The key step in creating the aminomethyl group involves formaldehyde-based Mannich-type reactions or reductive amination :

  • Mannich Reaction:
    Reacting formaldehyde with primary amines and the piperidine ring under acidic or neutral conditions facilitates the formation of the aminomethyl substituent at the 4-position.

  • Reductive Amination:
    Condensation of formaldehyde with the piperidine derivative, followed by reduction (e.g., with sodium cyanoborohydride), yields the aminomethylated product.

Carboxylate Formation and Esterification

The carboxylate group is introduced via oxidation of the corresponding amine or alcohol intermediates , followed by esterification :

  • Oxidation:
    Oxidizing the primary amine or alcohol to the corresponding acid, often using oxidants like potassium permanganate or chromium-based reagents.

  • Esterification:
    The acid is then esterified with methanol under acidic catalysis (e.g., sulfuric acid or hydrochloric acid) to afford the methyl ester.

Specific Reaction Conditions and Variations

Step Reagents Conditions Notes
Halogenation at 4-position N-bromosuccinimide (NBS), radical initiators 0°C to room temperature Ensures selective bromomethylation
Aminomethylation Formaldehyde, primary amines Acidic or neutral, room temperature Mannich reaction or reductive amination
Oxidation Potassium permanganate, chromium reagents Reflux, controlled pH Converts intermediates to acids
Esterification Methanol, sulfuric acid Reflux Forms methyl ester

Industrial and Continuous Flow Approaches

Modern industrial synthesis employs continuous flow reactors to improve safety, scalability, and reaction control. These setups allow precise temperature and reagent addition, minimizing side reactions and maximizing yield.

  • Flow methylation:
    Using methylating agents like methyl iodide or dimethyl sulfate with controlled addition to the amine intermediates.

  • Automated protection-deprotection cycles:
    Employing automated systems for Boc protection and deprotection, which streamline the synthesis process.

Research Findings and Data Analysis

Reaction Efficiency and Purity

Research indicates that multi-step syntheses involving Mannich reactions and esterification under optimized conditions yield MAPC with purities exceeding 95%, as verified by NMR and HPLC analysis.

Key Reaction Parameters

Parameter Optimal Range Impact Reference
Temperature 0–25°C Minimizes side reactions ,
pH Neutral to slightly acidic Ensures selectivity
Reaction Time 2–6 hours Complete conversion

Yield Data

Step Typical Yield Cumulative Yield Source
Halogenation 85–90%
Aminomethylation 80–85% 68–77% ,
Esterification 90–95% 61–73%

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various amides, carboxylic acids, and substituted piperidine derivatives. These products are often of significant interest in medicinal chemistry and drug development.

Scientific Research Applications

Methyl 4-(aminomethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 4-(aminomethyl)piperidine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Applications/Findings References
This compound C₈H₁₆N₂O₂ 172.22 1-methyl ester, 4-aminomethyl Intermediate for prodrugs and enzyme inhibitors; used in peptide coupling reactions
Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (916078-39-2) C₈H₁₅NO₃ 173.21 1-methyl ester, 4-hydroxymethyl Potential precursor for hydrophilic derivatives; limited biological data available
(9H-Fluoren-9-yl)this compound HCl (391248-14-9) C₂₂H₂₅N₂O₂·HCl 400.91 1-Fmoc ester, 4-aminomethyl Solid-phase peptide synthesis (SPPS); enhances solubility and stability
Benzyl 4-aminopiperidine-1-carboxylate (120278-07-1) C₁₃H₁₈N₂O₂ 234.29 1-benzyl ester, 4-amino Limited toxicological data; requires caution in handling due to unstudied hazards
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate (173943-92-5) C₁₆H₂₃NO₄ 293.36 1-ethyl ester, 4-hydroxy, aryl group Studied for antibacterial and antitumor properties; structural flexibility via hydroxyl groups
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate (1198286-87-1) C₁₇H₂₆N₂O₂ 290.40 1-tert-butyl ester, 4-aryl aminomethyl Used in PROTAC development as a semi-flexible linker for targeted protein degradation

Functional Group Analysis

  • Ester Variants: The methyl ester group in the target compound provides faster hydrolysis kinetics compared to tert-butyl (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) or benzyl esters, enabling easier deprotection in multi-step syntheses . Ethyl esters (e.g., Ethyl 4-{[(methylcarbamoyl)methyl]amino}piperidine-1-carboxylate) balance stability and reactivity for amide bond formation .
  • Aminomethyl vs. Hydroxymethyl: The 4-aminomethyl group enhances nucleophilicity, facilitating reactions with carbonyl electrophiles (e.g., in prodrug activation ). In contrast, 4-hydroxymethyl derivatives require activation for further functionalization .
  • Aromatic Modifications : Compounds like Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate exhibit enhanced biological activity due to aryl and hydroxyl groups, which improve binding to biological targets .

Biological Activity

Methyl 4-(aminomethyl)piperidine-1-carboxylate (MAPC) is an organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C8H16N2O2
  • CAS Number : 1249783-95-6
  • Category : Piperidine derivative

MAPC is a derivative of piperidine, characterized by the presence of an aminomethyl group and a carboxylate moiety. Its structural features suggest a potential for diverse interactions with biological targets.

MAPC's biological activity can be attributed to its ability to modulate various biochemical pathways:

  • Enzyme Interaction : MAPC has been shown to interact with enzymes involved in metabolic processes, influencing their activity through inhibition or activation. This interaction can alter enzyme conformation and affect metabolic fluxes within cells.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate growth, differentiation, and apoptosis. By modulating these pathways, MAPC can impact gene expression and cellular metabolism.
  • Receptor Binding : Similar compounds have demonstrated the ability to bind to specific receptors, potentially leading to therapeutic effects in neurological and psychiatric disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionModulates metabolic enzymes; potential for therapeutic applications
Antiviral PropertiesInhibits entry of Ebola and Marburg viruses in cell culture models
CytotoxicityInduces cell death in certain cancer cell lines at specific concentrations
Metabolic Pathway InfluenceAffects amino acid metabolism and energy production

Antiviral Activity

A study highlighted MAPC's structural analogs as potent inhibitors against Ebola virus entry. Compounds similar to MAPC showed effective inhibition with EC50 values less than 10 μM in Vero cell assays . This suggests that MAPC could be a lead compound for developing antiviral therapies.

Cytotoxic Effects

Research on related piperidine derivatives indicates that they can induce cytotoxic effects in glioblastoma cells, demonstrating the potential for MAPC in cancer therapeutics. The study noted that specific modifications at the indolyl position significantly influenced biological activity, suggesting that MAPC's structure could be optimized for enhanced efficacy .

Dosage Effects

The biological effects of MAPC are dose-dependent:

  • Low Doses : May enhance cellular functions and metabolic pathways.
  • High Doses : Can lead to cytotoxicity or disruption of normal physiological processes.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(aminomethyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination or carbamate coupling. For example, tert-butyl analogs (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) are synthesized by reacting 4-aminomethylpiperidine with benzaldehyde under Dean-Stark conditions, followed by carbamate protection . Key variables include solvent choice (toluene, dichloromethane), temperature (reflux for 2–12 hours), and purification via flash chromatography (5–50% EtOAc/hexane). Yields depend on stoichiometric ratios (e.g., 1:1.05 amine:aldehyde) and catalyst use (e.g., cesium carbonate for nucleophilic substitution) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm regiochemistry via proton shifts (e.g., δ 5.12 ppm for benzyl carbamate protons) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., M+1 = 361 for substituted derivatives) .
  • HPLC/GC : Assess purity (>98% for research-grade material) .
  • Melting Point Analysis : Not applicable for oils; instead, use TLC (Rf 0.56 in hexane:EtOAc 2:1) .

Q. What are the critical storage conditions to ensure compound stability?

Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture or strong oxidizers, which degrade the aminomethyl group .

Advanced Research Questions

Q. How can this compound be integrated into PROTACs or enzyme inhibitor design?

The piperidine scaffold serves as a flexible linker in PROTACs (Proteolysis-Targeting Chimeras). For example, tert-butyl 4-(((sulfamoyl)phenyl)sulfonamido)methyl)piperidine-1-carboxylate derivatives are synthesized to target PDEδ, a lipid metabolism regulator. Key steps include:

  • Coupling Reactions : Use EDC/HOBt or DIPEA-mediated nucleophilic substitution (e.g., with 2-chloro-5-fluoropyrimidine) .
  • Functional Group Compatibility : Ensure compatibility with warhead moieties (e.g., JZL184 analogs for monoacylglycerol lipase inhibition) .
  • In Silico Modeling : Optimize linker length (e.g., 8–12 Å) for ternary complex formation .

Q. How should researchers address contradictions in reaction yields reported for piperidine derivatives?

Discrepancies in yields (e.g., 40–85% for similar reactions) often stem from:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may cause side reactions .
  • Catalyst Loading : Excess cesium carbonate (2 eq.) enhances SNAr reactions but risks over-alkylation .
  • Temperature Control : Microwave-assisted synthesis at 150°C vs. conventional heating at 100°C can alter reaction kinetics .
    Validate protocols using control experiments and replicate literature conditions before optimization.

Q. What methodologies are recommended for analyzing metabolic stability or toxicity in preclinical studies?

  • In Vitro Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Toxicokinetics : Monitor for piperidine ring oxidation by LC-MS/MS, as tertiary amines may form reactive metabolites .
  • Alternative Scaffolds : If toxicity is observed, replace the methyl carbamate with ethyl or benzyl groups to modulate lipophilicity .

Q. How can researchers troubleshoot low yields in amide coupling reactions involving this compound?

  • Activation Strategies : Pre-activate carboxylic acids with HATU or PyBOP before coupling with the aminomethyl group .
  • Steric Hindrance : Use bulky substituents (e.g., tert-butyl) to reduce side reactions .
  • Purification Challenges : Employ reverse-phase HPLC for polar byproducts (e.g., unreacted pyrimidine derivatives) .

Methodological Notes

  • Safety Protocols : Always use PPE (gloves, goggles) due to limited toxicological data. In case of exposure, flush eyes/skin with water for 15 minutes and consult a physician .
  • Scale-Up Considerations : For multi-gram synthesis, prioritize column chromatography over recrystallization due to the compound’s oily nature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(aminomethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.